molecular formula C12H9BrFNO B3171274 5-Bromo-2-(3-fluorophenoxy)aniline CAS No. 946665-04-9

5-Bromo-2-(3-fluorophenoxy)aniline

Cat. No.: B3171274
CAS No.: 946665-04-9
M. Wt: 282.11 g/mol
InChI Key: QJSGSCKBGHQRGJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-fluorophenoxy)aniline: is an organic compound with the molecular formula C12H9BrFNO and a molecular weight of 282.11 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a 3-fluorophenoxy group at the 2-position. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-fluorophenoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(3-fluorophenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(3-fluorophenoxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-fluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their activity or conformation .

Comparison with Similar Compounds

  • 5-Bromo-2-(4-fluorophenoxy)aniline
  • 5-Bromo-2-(2-fluorophenoxy)aniline
  • 5-Bromo-2-(3-chlorophenoxy)aniline

Comparison: 5-Bromo-2-(3-fluorophenoxy)aniline is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in various chemical reactions .

Properties

IUPAC Name

5-bromo-2-(3-fluorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-8-4-5-12(11(15)6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSGSCKBGHQRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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